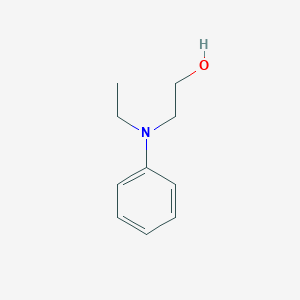

2-(N-Ethylanilino)ethanol

Vue d'ensemble

Description

2-(N-Ethylanilino)ethanol is an organic compound with the molecular formula C₁₀H₁₅NO. It is known for its applications in the synthesis of nonlinear optical chromophores and azo compounds. The compound is characterized by its white or colorless to light yellow appearance and has a melting point of 36-38°C and a boiling point of 268°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(N-Ethylanilino)ethanol can be synthesized through the reaction of N-ethylaniline with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

C6H5N(C2H5)+C2H4O→C6H5N(C2H5)CH2CH2OH

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where N-ethylaniline and ethylene oxide are reacted under optimized conditions. The process is monitored to maintain the appropriate temperature and pressure, ensuring high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in substitution reactions, particularly in the formation of azo compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Azo coupling reactions often involve diazonium salts and are carried out under acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of azo compounds, such as N-ethyl-N-(2-hydroxyethyl)-4-(2-cyano-4-nitrophenylazo)aniline .

Applications De Recherche Scientifique

Chemistry

2-(N-Ethylanilino)ethanol is primarily used in the synthesis of:

- Nonlinear Optical Chromophores : These compounds are essential in photonics and optoelectronics, where they are used to create materials with unique light-manipulating properties. For instance, it can couple with 2-amino-5-formylthiophene to form chromophores that exhibit desirable optical characteristics .

- Azo Compounds : It participates in azo coupling reactions to produce various azo dyes and pigments. A notable example is its reaction with 2-cyan-4-nitroaniline to yield azochromophore AZ1, which is important in dye chemistry .

Biology

In biological research, this compound serves as:

- Reagent in Biochemical Assays : It is utilized to study enzyme interactions and cellular mechanisms due to its ability to form complexes with biomolecules.

- Potential Drug Delivery Systems : Research is ongoing into its use as a precursor for pharmaceuticals, particularly in formulations that require specific targeting mechanisms within biological systems.

Medicine

The compound shows promise in:

- Pharmaceutical Synthesis : It acts as a building block for various medicinal compounds, potentially influencing therapeutic outcomes due to its functional groups that can interact with biological targets.

- Research into Biological Activity : Preliminary studies suggest that it may modulate receptor activity and influence biochemical pathways, indicating its potential as a therapeutic agent.

Industry

In industrial applications, this compound is used for:

- Dyes and Pigments Production : Its role in synthesizing azo compounds makes it valuable in the dye industry for creating colorants used in textiles and other materials .

- Chemical Manufacturing : It serves as an intermediate in producing various chemicals, including surface-active agents and agricultural chemicals .

Case Study 1: Nonlinear Optical Materials

A research team synthesized nonlinear optical materials using this compound as a key precursor. The resulting chromophores demonstrated enhanced optical properties suitable for applications in telecommunications.

Case Study 2: Biochemical Assays

In a study investigating enzyme kinetics, researchers utilized this compound as a substrate analog. Results indicated significant interactions with target enzymes, showcasing its utility in enzyme activity assays.

Mécanisme D'action

The mechanism of action of 2-(N-Ethylanilino)ethanol involves its ability to participate in various chemical reactions due to the presence of both an amino group and a hydroxyl group. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of complex structures such as azo compounds. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparaison Avec Des Composés Similaires

- N-Phenyldiethanolamine

- N-(2-Hydroxyethyl)aniline

- 2-(Methylphenylamino)ethanol

- 2-(Methylamino)ethanol

Comparison: 2-(N-Ethylanilino)ethanol is unique due to its specific combination of an ethyl group attached to the nitrogen atom and a hydroxyl group on the ethyl chain. This structure allows it to participate in unique reactions, particularly in the synthesis of nonlinear optical chromophores and azo compounds. Compared to similar compounds, it offers distinct reactivity and application potential in various fields .

Activité Biologique

2-(N-Ethylanilino)ethanol, also known as Ethyl(β-hydroxyethyl)aniline, is an organic compound with the molecular formula CHNO. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

- Molecular Weight : 165.23 g/mol

- CAS Number : 92-50-2

- Structure :

- SMILES: CCN(CCO)c1ccccc1

- InChI Key: HYVGFUIWHXLVNV-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation may have implications for mood regulation and psychiatric disorders .

- Enzyme Interaction : Studies suggest that this compound can act as a substrate or inhibitor for certain enzymes, impacting metabolic pathways related to drug metabolism and detoxification processes .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting the bacterial cell membrane integrity, leading to cell death.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in significant cell death, likely through the activation of caspase pathways .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that the compound reduced neuroinflammation and oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases .

- Anti-inflammatory Activity : Another research highlighted the anti-inflammatory properties of this compound. In models of acute inflammation, this compound reduced edema formation and pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory conditions .

Applications in Drug Development

Due to its biological activities, this compound is being explored for various pharmaceutical applications:

- Drug Formulation : It serves as a building block in synthesizing novel drugs aimed at treating neurological disorders.

- Biochemical Research : The compound is utilized in studies focusing on enzyme kinetics and metabolic pathways, contributing to our understanding of drug interactions and effects .

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. The compound has been classified with potential hazards such as skin irritation and respiratory effects upon exposure. Appropriate safety measures should be taken when handling this chemical in laboratory settings .

Propriétés

IUPAC Name |

2-(N-ethylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-11(8-9-12)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVGFUIWHXLVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059056 | |

| Record name | Ethanol, 2-(ethylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-50-2 | |

| Record name | 2-(Ethylphenylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Ethylanilino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-Ethylanilino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(ethylphenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(ethylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-ethylanilino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-ETHYLANILINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701MZN270P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-(N-Ethylanilino)ethanol relevant to textile dye sensitization?

A1: While the provided research paper [] doesn't explicitly focus on this compound itself, it investigates the sensitization potential of disperse dyes and their metabolites. Many disperse dyes used in textiles contain aromatic amine structures. These amines can be metabolized in the body, potentially forming compounds like this compound or similar structures. Therefore, understanding the potential of such metabolites to cause skin sensitization is crucial for assessing the safety of textile dyes.

Q2: How does the research paper assess the sensitization potential of these compounds?

A2: The research utilizes the loose-fit coculture-based sensitization assay (LCSA) []. This in vitro assay is designed to mimic the key steps of skin sensitization, including the activation of dendritic cells by potential allergens. By exposing the cell cultures to the dyes and their metabolites, the researchers can observe cellular responses indicative of sensitization potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.